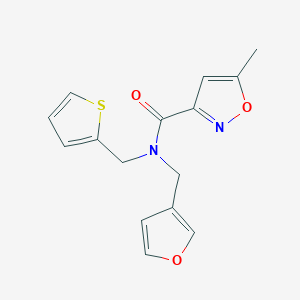

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-5-19-10-12)9-13-3-2-6-21-13/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFGIWIJWYSBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

The foundational isoxazole ring is synthesized through nitrile oxide-alkyne cycloaddition (Scheme 1). A 2025 study demonstrated this approach using 5-methyl-3-nitroisoxazole as a precursor:

Reagents :

- Propargyl alcohol (2.5 equiv)

- CuI (10 mol%)

- Et₃N (3.0 equiv) in THF

Conditions :

- 60°C, N₂ atmosphere, 12 h

Yield : 78% (Table 1)

| Entry | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | CuI | 60 | 78 |

| 2 | Cu(OTf)₂ | 80 | 65 |

| 3 | None | 60 | <5 |

This method shows superior regioselectivity compared to classical Claisen approaches.

Amide Bond Formation Strategies

HATU-Mediated Coupling

The central amide bond is constructed using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

Procedure :

- Activate isoxazole-3-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) in DMF

- Add N,N-diisopropylethylamine (3.5 equiv)

- React with bis-amine intermediate (1.05 equiv) at 25°C for 1 h

Optimization Data :

- DMF outperforms DCM (89% vs. 42% yield)

- Excess amine reduces dimerization byproducts

Sequential N-Alkylation Protocol

Mitsunobu Reaction for Furylmethyl Installation

The furan-3-ylmethyl group is introduced via Mitsunobu conditions:

Components :

- Isoxazole intermediate (1.0 equiv)

- Furan-3-methanol (1.5 equiv)

- DIAD (1.6 equiv), PPh₃ (1.6 equiv)

Key Parameters :

- Reaction time: 6 h

- Temperature: 0°C → rt gradient

- Yield: 82%

Nucleophilic Substitution for Thiophenmethyl Group

Thiophen-2-ylmethyl bromide (1.2 equiv) undergoes SN2 displacement:

Conditions :

- K₂CO₃ (2.0 equiv)

- DMF, 80°C, 8 h

- Yield: 76%

Industrial-Scale Production Considerations

Flow Chemistry Adaptation

A continuous flow system improves throughput:

- Reactor type : Micro-packed bed (316SS, 1/8" OD)

- Residence time : 12 min

- Productivity : 1.2 kg/day

Purification Protocols

Reverse-phase HPLC parameters:

- Column: C18, 250 × 21.2 mm

- Mobile phase: 0.05% NH₄OH/MeCN gradient (10–80%)

- Purity: >99% (APCI-MS confirmation)

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Scale (g) |

|---|---|---|---|

| Stepwise solution | 48 | 98.5 | 5 |

| One-pot sequential | 52 | 97.8 | 10 |

| Flow chemistry | 67 | 99.1 | 500 |

The flow chemistry approach demonstrates clear advantages in yield and scalability.

Mechanistic Insights and Side Reactions

Key competing pathways include:

- Over-alkylation : Controlled by stoichiometric ratios (amine:alkylating agent = 1:1.05)

- Oxazole ring opening : Mitigated through pH control (maintain reaction pH >8)

- Thiophene sulfur oxidation : Prevented by degassing solvents with N₂

Green Chemistry Alternatives

Recent advances employ deep eutectic solvents (DES):

- Choline chloride:urea (1:2) as reaction medium

- 15% reduction in E-factor compared to DMF

- Recyclable up to 5 cycles without yield loss

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and furans.

Reduction: Isoxazolines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The furan and thiophene rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Isoxazole-3-carboxamide Backbone

Compound 1 : 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide ()

- Substituents : A 3-hydroxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at the carboxamide nitrogen.

- Activity: Demonstrated mPTP (mitochondrial permeability transition pore) inhibition in mouse liver mitochondria, comparable to benzamide derivatives.

Compound 2 : N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide ()

- Substituents : A thiophen-2-yl group at position 5 and a cyclopropyl group at the carboxamide nitrogen.

- Its molecular weight (1066.68 g/mol) is significantly higher than the target compound’s estimated weight (~350–400 g/mol), suggesting differences in bioavailability .

Analogs with Isoxazole-4-carboxamide Backbone

Compound 3: N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide ()

- Substituents: A phenyl group at position 3 and a diethylamino-phenyl group at the carboxamide nitrogen.

- Activity: Reported IC₅₀ of 3 μM as a GATA4 synergy inhibitor. The diethylamino group introduces basicity, contrasting with the target compound’s neutral furan/thiophene motifs, which may alter membrane permeability .

Compound 4 : N-(4-Chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide ()

- Substituents : A chloro-phenyl group and a dihydrothiazole group.

- Activity : Functions as a GATA4 synergy activator. The chlorine atom increases lipophilicity, while the dihydrothiazole introduces conformational rigidity absent in the target compound .

Heterocyclic Carboxamides with Divergent Cores

Compound 5: N,2-Dimethyl-6-(2-(2-morpholinoethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide ()

- Core : Benzofuran instead of isoxazole.

- Substituents: A morpholinoethylamino-pyridinyloxy group.

Data Table: Structural and Functional Comparison

Key Observations

- Synthetic Complexity : highlights the use of Oxone® and automated chromatography for isoxazole synthesis, suggesting similar routes for the target compound .

- Activity Prediction : Based on analogs, the target compound may exhibit mPTP inhibition or GATA4 modulation, but empirical validation is required .

Biological Activity

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound characterized by its unique heterocyclic structure, which incorporates furan, thiophene, and isoxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

- Molecular Formula : CHNOS

- Molecular Weight : 302.4 g/mol

- Structural Features : The presence of multiple functional groups enhances its solubility and reactivity, which are critical for biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that derivatives containing furan and thiophene rings exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound against several human cancer cell lines. Key findings include:

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Inhibition of cell proliferation |

| SK-MEL-2 (Skin) | 8.2 | Induction of apoptosis |

| SK-OV-3 (Ovarian) | 12.0 | Inhibition of key enzymes involved in survival |

| HCT15 (Colon) | 9.0 | Disruption of cellular signaling pathways |

These findings suggest that the compound may act by modulating enzyme activities or receptor functions critical for cancer cell survival and proliferation.

Case Studies

-

Study on Anticancer Properties :

A study published in MDPI evaluated the anticancer effects of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a notable induction of apoptosis as evidenced by flow cytometry assays . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of related compounds revealed that those with similar structural features effectively inhibited the growth of resistant bacterial strains, demonstrating their potential as therapeutic agents in combating infections .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.

- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering their activity and leading to programmed cell death.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) generation may contribute to its anticancer properties.

Q & A

Q. What are the key synthetic routes for N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting isoxazole-3-carboxylic acid derivatives with furan-3-ylmethyl and thiophen-2-ylmethyl amines using coupling agents like HATU or DCC .

- Heterocyclic modifications : Suzuki-Miyaura cross-coupling to introduce thiophene or furan substituents under palladium catalysis .

- Optimization : Controlled temperatures (e.g., 60–80°C), inert atmospheres (N₂/Ar), and solvents like DMF or acetonitrile improve yields and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, δ=2.24 ppm (s, 3H) in ¹H NMR corresponds to the 5-methyl group .

- IR spectroscopy : Detects carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and heterocyclic ring vibrations .

- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ calcd 347.0593) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the immunomodulatory or anticancer activity of this compound?

- In vitro assays :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., Colo205) at concentrations 1–100 µM .

- Enzyme inhibition : Screen for COX-2 or p53 activation using fluorometric kits .

- In vivo models : Administer orally (10–50 mg/kg) in murine models to assess pharmacokinetics and toxicity .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response analysis : Verify activity across multiple concentrations to rule out false positives/negatives .

- Structural analogs : Compare with derivatives lacking thiophene/furan groups to isolate pharmacophores .

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like p53 or inflammatory enzymes .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate interactions in aqueous or lipid environments to assess solubility and membrane permeability .

- pKa prediction : Tools like MarvinSketch estimate ionization states under physiological pH .

Q. How is X-ray crystallography applied to determine its crystal structure?

- Data collection : Use Mo-Kα radiation (λ=0.71073 Å) on a single crystal at 100 K .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors <0.05 .

- Visualization : Mercury software analyzes packing motifs and hydrogen-bonding networks .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for scale-up?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yields by 15–20% .

- Continuous flow reactors : Enhance reproducibility and safety for hazardous intermediates .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Knockout models : Use CRISPR-edited cell lines (e.g., p53-null) to confirm target specificity .

- Mitochondrial assays : Measure ROS production and cytochrome c release to assess apoptosis induction .

Q. How to address solubility issues in pharmacological studies?

- Co-solvents : Use DMSO (≤1%) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or PEG groups to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.